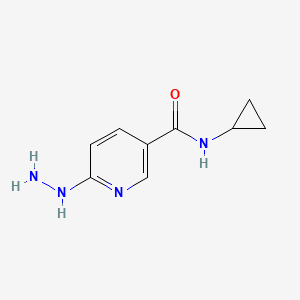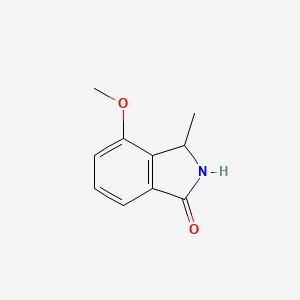![molecular formula C9H10N2O3 B11758184 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyridine rings
Vorbereitungsmethoden
The synthesis of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate pyrrole and pyridine precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For instance, the use of palladium-catalyzed annulation strategies has been explored to efficiently synthesize this compound .
Analyse Chemischer Reaktionen
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen biochemischen Reaktionen teilzunehmen, die potenziell bestimmte Enzyme oder Rezeptoren hemmen oder aktivieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Untersuchung, aber ihre einzigartige Struktur deutet darauf hin, dass sie mit mehreren Zielstrukturen in biologischen Systemen interagieren könnte .
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets in biological systems .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-on kann mit anderen ähnlichen heterozyklischen Verbindungen verglichen werden, wie zum Beispiel:
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-on: Diese Verbindung teilt eine ähnliche Kernstruktur, fehlt jedoch die Methoxygruppen, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
Pyrrolopyrazinderivate: Diese Verbindungen enthalten ebenfalls einen Pyrrolring, unterscheiden sich aber in ihren zusätzlichen Ringstrukturen und Substituenten, was zu unterschiedlichen biologischen Aktivitäten führt.
Die Einzigartigkeit von 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-on liegt in seinem spezifischen Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-6-4-8(14-2)11-9-5(6)3-7(12)10-9/h4H,3H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
IDYXALWEZJVZIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC2=C1CC(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)

![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)

![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)






